molecular formula C12H24O B1346012 Cyclohexanehexanol CAS No. 4354-58-9

Cyclohexanehexanol

Cat. No.: B1346012
CAS No.: 4354-58-9
M. Wt: 184.32 g/mol
InChI Key: SRWKSFRBHIWJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanehexanol, also known as hexahydroxycyclohexane, is an organic compound with the molecular formula C12H24O. It is a derivative of cyclohexane, where six hydroxyl groups replace hydrogen atoms. This compound is a colorless, viscous liquid with a camphor-like odor and is known for its hygroscopic nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanehexanol can be synthesized through various methods. One common method involves the hydrogenation of phenol, where phenol is subjected to hydrogen gas in the presence of a catalyst such as nickel or palladium. This process yields cyclohexanol, which can then be further hydroxylated to produce this compound.

Another method involves the oxidation of cyclohexane using air and cobalt catalysts. This process produces a mixture of cyclohexanol and cyclohexanone, which can be separated and further processed to obtain this compound.

Industrial Production Methods

In an industrial setting, this compound is typically produced through the oxidation of cyclohexane in the presence of cobalt and manganese salts as catalysts. The reaction is carried out under controlled temperature and pressure conditions to optimize the yield of this compound.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanehexanol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: this compound can be oxidized to form cyclohexanone and further to adipic acid, which is a precursor for nylon production.

    Reduction: It can be reduced to cyclohexane by using hydrogen gas in the presence of a metal catalyst.

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Hydrogen gas with nickel or palladium catalysts is commonly used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substituting hydroxyl groups.

Major Products

    Oxidation: Cyclohexanone, adipic acid.

    Reduction: Cyclohexane.

    Substitution: Various substituted cyclohexane derivatives depending on the reagent used.

Scientific Research Applications

Cyclohexanehexanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including polymers and pharmaceuticals.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients.

    Industry: this compound is used in the production of nylon, resins, and plasticizers. It also serves as a solvent in various industrial applications.

Comparison with Similar Compounds

Cyclohexanehexanol can be compared with other similar compounds such as cyclohexanol, cyclohexanone, and cyclohexane.

    Cyclohexanol: A secondary alcohol with one hydroxyl group, used primarily as a precursor to nylon.

    Cyclohexanone: A ketone derived from cyclohexanol, also used in nylon production.

    Cyclohexane: A simple hydrocarbon, used as a solvent and in the production of other chemicals.

This compound is unique due to its multiple hydroxyl groups, which provide it with distinct chemical properties and reactivity compared to its simpler counterparts.

Properties

IUPAC Name

6-cyclohexylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h12-13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWKSFRBHIWJSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195874
Record name 6-Cyclohexanehexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4354-58-9
Record name 6-Cyclohexanehexanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004354589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanehexanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Cyclohexanehexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-cyclohexylidene-hexan-1-ol (1.05 g, 5.77 mmol) in MEOH (40 mL) was hydrogenated with Pd—C (0.23 g, 10% w/w) in a Parr apparatus at 50 psi of H2 overnight. The catalyst was removed by filtration, and the filtrate was evaporated under reduced pressure to give 6-cyclohexyl-hexan-1-ol (1.02 g, 96%) as a colorless oil: 1H NMR (300 MHz, CDCl3) δ 3.63 (2H, t, J=6.6 Hz), 1.46–1.80 (7H, m), 1.04–1.44 (12H, m), 0.86 (2H, m); 13C NMR (75 MHz, CDCl3) δ 63.33, 37.92, 37.74, 33.72, 33.08, 30.04, 27.10, 27.04, 26.73, 26.05.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexanehexanol
Reactant of Route 2
Reactant of Route 2
Cyclohexanehexanol
Reactant of Route 3
Reactant of Route 3
Cyclohexanehexanol
Reactant of Route 4
Reactant of Route 4
Cyclohexanehexanol
Reactant of Route 5
Reactant of Route 5
Cyclohexanehexanol
Reactant of Route 6
Reactant of Route 6
Cyclohexanehexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.